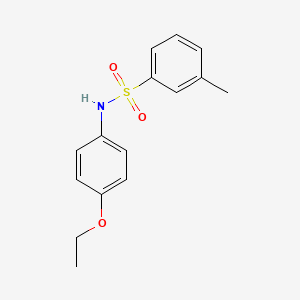

N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-3-19-14-9-7-13(8-10-14)16-20(17,18)15-6-4-5-12(2)11-15/h4-11,16H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTLEGOKKFVWGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide typically involves the reaction of 4-ethoxyaniline with 3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

Oxidation: Formation of N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide.

Reduction: Formation of this compound amine.

Substitution: Formation of N-(4-halophenyl)-3-methylbenzenesulfonamide.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

Sulfonamides, including N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide, are known for their antimicrobial properties. They function by mimicking para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis, which is essential for DNA replication and cell division. This mechanism positions them as potential candidates for developing new antibiotics or antimicrobial agents targeting resistant bacterial strains.

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties. The compound's sulfonamide group can interact with various enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases and conditions such as arthritis.

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Antimicrobial | Inhibits folic acid synthesis by competing with PABA | Antibiotic development |

| Anti-inflammatory | Interacts with enzymes involved in inflammation | Treatment of inflammatory diseases |

Material Science Applications

Polymer Synthesis

The unique chemical structure of this compound allows it to be utilized in the synthesis of polymers with specific properties. The sulfonamide functionality can enhance the thermal stability and mechanical strength of polymer materials, making them suitable for advanced applications in coatings and adhesives.

Dye and Pigment Production

Sulfonamides are also explored for their roles in the production of dyes and pigments. The incorporation of this compound into dye formulations could lead to enhanced colorfastness and stability under various environmental conditions.

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it an attractive building block for synthesizing more complex organic molecules.

Synthetic Routes

The synthesis typically involves the reaction of 4-ethoxyaniline with 3-methylbenzenesulfonyl chloride under basic conditions. This method can be optimized for industrial production using continuous flow reactors, enhancing efficiency and scalability.

| Reaction Type | Reactants | Conditions |

|---|---|---|

| Sulfonamidation | 4-Ethoxyaniline + 3-Methylbenzenesulfonyl chloride | Basic conditions (e.g., pyridine) |

Case Study 1: Antimicrobial Efficacy

A study conducted on various sulfonamides demonstrated that this compound exhibited significant antimicrobial activity against multiple bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to traditional antibiotics.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies revealed that this compound inhibited the activity of cyclooxygenase enzymes, which play a crucial role in inflammation. This inhibition suggests potential use as a non-steroidal anti-inflammatory drug (NSAID).

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide with structurally related sulfonamides:

Spectroscopic and Analytical Data

- HRMS/NMR :

Biological Activity

N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms, applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound is synthesized through a reaction between 3-methylbenzenesulfonyl chloride and 4-ethylaniline. The general reaction can be represented as follows:

This compound contains a sulfonamide functional group, which is known for its diverse biological activities, including antibacterial, antifungal, and enzyme inhibition properties.

Antimicrobial Properties

Sulfonamide derivatives are often evaluated for their antimicrobial properties. While specific data on this compound is scarce, similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, studies on other sulfonamides report minimum inhibitory concentration (MIC) values in the nanomolar range against various bacterial strains .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other sulfonamide derivatives to highlight its unique properties. Below is a table summarizing the activities of similar compounds:

| Compound Name | Biological Activity | IC50 (nM) |

|---|---|---|

| 3-Amino-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide | Enzyme Inhibition | Not specified |

| 3-Amino-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide | Antibacterial Activity | 44 (against MRSA) |

| N-(3-Ethoxyphenyl)-4-methylbenzenesulfonamide | Antimicrobial Activity | 180 (against B. subtilis) |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide, and how can reaction yields be optimized?

- Methodology :

- Multi-step synthesis : Begin with 3-methylbenzenesulfonyl chloride and 4-ethoxyaniline. React under controlled pH (8–9) in aqueous NaHCO₃ at 0–5°C to form the sulfonamide bond .

- Yield optimization : Use stoichiometric excess of 4-ethoxyaniline (1.2:1 molar ratio) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purify via recrystallization in ethanol/water (70:30) to achieve >85% purity .

Q. How can researchers validate the structural integrity of this compound?

- Analytical workflow :

- Single-crystal X-ray diffraction (SCXRD): Resolve intermolecular interactions (e.g., N–H⋯O hydrogen bonds) to confirm packing efficiency and polymorph stability .

- Mass spectrometry (HRMS) : Verify molecular ion peak at m/z 305.1 (calculated for C₁₅H₁₇NO₃S) .

Q. What strategies address solubility challenges of this compound in aqueous media?

- Experimental design :

- Co-solvent systems : Test DMSO/PBS (10–20% v/v) or β-cyclodextrin inclusion complexes to enhance solubility for in vitro assays .

- Structural analogs : Synthesize derivatives with polar groups (e.g., hydroxyl or carboxyl) at the 3-methyl position to improve hydrophilicity .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodology :

- Quantum chemical calculations : Use Gaussian 16 to compute electrostatic potential surfaces (EPS) and identify regions for electrophilic/nucleophilic modification .

- Molecular docking : Screen against target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina to prioritize derivatives with high binding affinity (ΔG < −8 kcal/mol) .

- Validation : Cross-correlate docking results with in vitro enzyme inhibition assays (IC₅₀) to refine computational models .

Q. What experimental frameworks resolve contradictions in reported reactivity data for sulfonamide derivatives?

- Case study :

- Contradiction : Discrepancies in sulfonamide hydrolysis rates under acidic vs. basic conditions.

- Resolution : Conduct pH-dependent kinetic studies (pH 2–12) with UV-Vis monitoring (λ = 260 nm). Use Arrhenius plots to compare activation energies and identify dominant reaction pathways .

Q. How can researchers design robust SAR studies for this compound analogs?

- SAR workflow :

- Library synthesis : Prepare analogs with systematic substitutions (e.g., ethoxy → methoxy, methyl → trifluoromethyl) .

- Data tables :

| Substituent | LogP | IC₅₀ (μM) | Binding Affinity (kcal/mol) |

|---|---|---|---|

| -OCH₂CH₃ | 2.1 | 12.3 | −7.8 |

| -CF₃ | 3.5 | 8.9 | −8.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.